N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

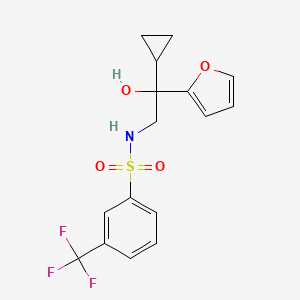

CAS No.: 1396846-95-9 Molecular Formula: C₁₆H₁₆F₃NO₄S Molecular Weight: 375.4 g/mol Structure: The compound features a hydroxyethylamine backbone substituted with a cyclopropyl group and a furan-2-yl moiety. The benzenesulfonamide group is modified with a trifluoromethyl (-CF₃) group at the 3-position . Key Features:

- Trifluoromethyl benzenesulfonamide: Common in pharmaceuticals for improved lipophilicity and resistance to oxidative metabolism.

Properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO4S/c17-16(18,19)12-3-1-4-13(9-12)25(22,23)20-10-15(21,11-6-7-11)14-5-2-8-24-14/h1-5,8-9,11,20-21H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFPSDMZPZGTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound with a complex structure that suggests significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropyl ring : A three-membered carbon ring that can influence the compound's reactivity and interaction with biological targets.

- Furan moiety : A five-membered aromatic ring containing oxygen, which can enhance the compound's ability to participate in biochemical reactions.

- Hydroxyethyl group : Provides hydrogen bonding capability, potentially increasing solubility and interaction with biological molecules.

- Trifluoromethyl-substituted phenyl group : Known to enhance metabolic stability and lipophilicity, which may affect pharmacokinetics.

The molecular formula of this compound is C16H18F3N2O3S, with a molecular weight of approximately 356.33 g/mol.

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Enzymes : Potential modulation of enzyme activities involved in critical cellular processes.

- Receptors : Possible engagement with specific receptors that could influence signaling pathways.

Pharmacological Evaluation

Research indicates that this compound may serve as a pharmacophore in drug design due to its ability to modulate biological activities. Its unique structure allows for specific interactions that could lead to therapeutic effects in various diseases.

Antiparasitic Activity

A related class of compounds featuring trifluoromethyl groups has been evaluated for antiparasitic activity. For instance, derivatives of 2-(trifluoromethyl)benzimidazole have shown promising results against protozoal infections, suggesting potential parallels in activity for structurally similar compounds like this compound .

Comparison with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methylurea | Moderate enzyme inhibition | Contains a methyl group; affects solubility |

| 1-Furan-2-ylmethyl-3-(3-trifluoromethylphenyl)urea | High binding affinity | Lacks cyclopropane but retains trifluoromethyl |

| 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-benzylurea | Enhanced aromatic interactions | May increase binding affinity due to benzyl group |

These comparisons highlight how structural variations can influence the biological activity and pharmacological potential of related compounds.

Clinical Implications

The unique combination of functional groups in this compound suggests applications in treating conditions such as cancer or parasitic infections. Ongoing research is necessary to fully elucidate its therapeutic potential and mechanisms of action.

Comparison with Similar Compounds

Structural Similarities and Differences

Functional Group Analysis

- Trifluoromethyl (-CF₃) : Present in all compared compounds, contributing to enhanced metabolic stability and hydrophobic interactions .

- Hydroxyethylamine Backbone : Unique to the target compound; absent in fluorinated propanesulfonamides (e.g., [93762-12-0]) or bicalutamide-related substances .

- Aromatic Heterocycles : The furan ring in the target compound distinguishes it from fully aliphatic or purely benzene-based sulfonamides .

Hypothetical Physicochemical Properties

- Lipophilicity : The trifluoromethyl group and furan ring likely increase logP compared to less fluorinated analogs (e.g., [93762-11-9]) but reduce it relative to heavily fluorinated compounds (e.g., [93819-97-7]) .

- Solubility: Hydroxyethyl and sulfonamide groups may improve aqueous solubility compared to non-polar fluorinated derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the cyclopropyl-furan-hydroxyethyl backbone in this compound?

- The synthesis of the cyclopropyl-furan-hydroxyethyl moiety often employs [3,3]-sigmatropic rearrangements or cyclopropanation via transition-metal-catalyzed reactions. For example, NaH in THF has been used to activate phenolic intermediates for benzofuran formation, which can be adapted for furan derivatives . Cyclopropane rings are typically introduced using carbene insertion or Simmons–Smith reactions, optimized with sterically hindered substrates to prevent ring-opening side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- HPLC/LC-MS : Use reverse-phase chromatography with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve polar impurities. Confirm molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

- NMR Spectroscopy : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from the trifluoromethyl group and furan protons. For example, the trifluoromethyl group exhibits a characteristic singlet at ~δ 120-125 ppm in NMR .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) to resolve stereochemistry at the hydroxyethyl and cyclopropyl centers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for sulfonamide derivatives with similar substituents?

- Case Study : Discrepancies in IC values for trifluoromethylbenzenesulfonamides may arise from:

- Solubility Artifacts : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity. Validate with dynamic light scattering (DLS) to confirm compound aggregation state.

- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes from rat/human) to identify rapid degradation pathways. For example, the hydroxyethyl group may undergo oxidation to a ketone, altering target binding .

- Statistical Mitigation : Apply multivariate analysis (PCA or PLS) to deconvolute structure-activity relationships (SAR) across datasets .

Q. How can enantioselective synthesis of the hydroxyethyl group be achieved, and what analytical methods confirm stereochemical fidelity?

- Synthetic Approach :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) to install the hydroxyethyl stereocenter.

- Example : A reported method for N-benzhydryl-2-hydroxypropanamides achieved >90% ee via Rh-catalyzed hydrogenation .

- Validation :

- Chiral HPLC : Use a Chiralpak AD-H column with heptane/isopropanol (90:10) to resolve enantiomers.

- Optical Rotation : Compare values with literature standards for configuration assignment .

Q. What computational methods predict the conformational flexibility of the cyclopropyl-furan moiety in solution?

- Protocol :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model ground-state geometries.

- Use molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) to assess rotational barriers around the cyclopropyl–furan bond.

- Experimental Correlation : Compare DFT-predicted - coupling constants () with NMR-derived values (e.g., for cis-cyclopropane protons) .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolytic stability of the trifluoromethylbenzenesulfonamide group?

- Hypothesis Testing :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives).

- Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density at the sulfonamide S–N bond, increasing resistance to hydrolysis compared to non-fluorinated analogs .

Methodological Resources

- Synthetic Protocols : Adapt benzofuran cyclization methods from Tang et al. (2017) for furan-2-yl incorporation .

- Crystallography : Reference space group data (e.g., monoclinic ) and hydrogen-bonding motifs from Acta Crystallographica reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.